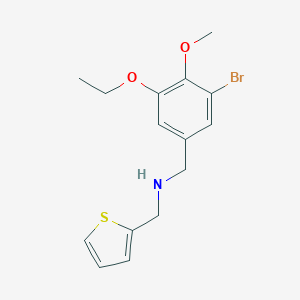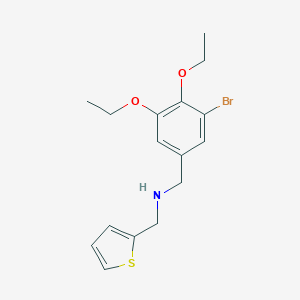![molecular formula C22H28N2O3 B283443 N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide](/img/structure/B283443.png)
N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide, also known as AMG 172 is a chemical compound that has been studied for its potential therapeutic applications in cancer treatment and other diseases. It is a small molecule inhibitor that targets the transcription factor known as STAT3, which is involved in the regulation of cell growth, differentiation, and survival.
Wirkmechanismus
The mechanism of action of N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide 172 involves the inhibition of the transcription factor STAT3, which is involved in the regulation of cell growth, differentiation, and survival. STAT3 is overexpressed in many types of cancer, and its inhibition has been shown to have therapeutic benefits in preclinical studies.
Biochemical and Physiological Effects:
N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide 172 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. It has also been found to have anti-inflammatory effects, and to modulate the immune response in various disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide 172 is its specificity for STAT3, which makes it a valuable tool for studying the role of this transcription factor in various disease models. However, its potency and efficacy may vary depending on the cell type and experimental conditions, and further optimization may be required for its clinical translation.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide 172 and its therapeutic applications. These include:
1. Development of more potent and selective STAT3 inhibitors.
2. Combination therapy with other chemotherapeutic agents to enhance efficacy.
3. Investigation of the role of STAT3 in other disease models, such as neurodegenerative disorders and infectious diseases.
4. Development of targeted drug delivery systems to improve bioavailability and reduce toxicity.
5. Clinical trials to evaluate the safety and efficacy of N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide 172 in cancer patients.
In conclusion, N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide 172 is a promising small molecule inhibitor that targets the transcription factor STAT3, and has shown potential therapeutic benefits in cancer treatment and other diseases. Further research is needed to optimize its potency and efficacy, and to evaluate its safety and clinical efficacy in human trials.
Synthesemethoden
The synthesis of N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide 172 involves several steps, including the reaction of 4-(allyloxy)-3-methoxybenzaldehyde with 4-aminophenylpentanamide to form the intermediate compound, which is then further reacted with various reagents to produce the final product. The synthesis process has been described in detail in several research papers and patents.
Wissenschaftliche Forschungsanwendungen
N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide 172 has been studied extensively for its potential therapeutic applications in cancer treatment, as well as other diseases such as inflammatory bowel disease, rheumatoid arthritis, and asthma. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and has been found to be effective in combination with other chemotherapeutic agents.
Eigenschaften
Molekularformel |
C22H28N2O3 |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
N-[4-[(3-methoxy-4-prop-2-enoxyphenyl)methylamino]phenyl]pentanamide |
InChI |
InChI=1S/C22H28N2O3/c1-4-6-7-22(25)24-19-11-9-18(10-12-19)23-16-17-8-13-20(27-14-5-2)21(15-17)26-3/h5,8-13,15,23H,2,4,6-7,14,16H2,1,3H3,(H,24,25) |
InChI-Schlüssel |
CXDFRMHDDUUBRS-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC=C)OC |
Kanonische SMILES |
CCCCC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide](/img/structure/B283362.png)
![4-tert-butyl-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B283363.png)
![4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid](/img/structure/B283364.png)





![N-{4-[(3-ethoxybenzyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B283376.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B283378.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methoxybenzamide](/img/structure/B283379.png)
![5-bromo-N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283381.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283382.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B283383.png)